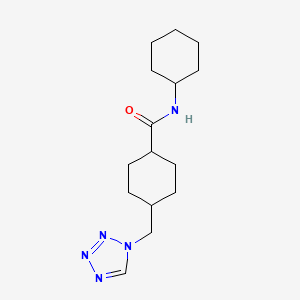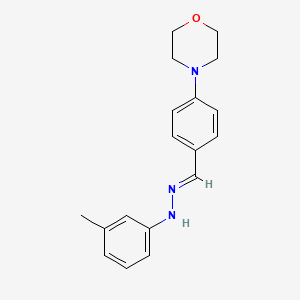
4-Morpholinobenzaldehyde m-tolylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholinobenzaldehyde 1-(3-methylphenyl)hydrazone is a chemical compound that combines the structural features of morpholine, benzaldehyde, and hydrazone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinobenzaldehyde 1-(3-methylphenyl)hydrazone typically involves the condensation reaction between 4-morpholinobenzaldehyde and 1-(3-methylphenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Morpholinobenzaldehyde 1-(3-methylphenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The hydrazone moiety can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of azines or nitroso compounds.
Reduction: Formation of hydrazines or primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
4-Morpholinobenzaldehyde 1-(3-methylphenyl)hydrazone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-Morpholinobenzaldehyde 1-(3-methylphenyl)hydrazone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone moiety can form stable complexes with metal ions, which can be exploited in catalysis or material science.
類似化合物との比較
Similar Compounds
4-Morpholinobenzaldehyde: Shares the morpholine and benzaldehyde moieties but lacks the hydrazone functionality.
1-(3-Methylphenyl)hydrazine: Contains the hydrazine and methylphenyl groups but lacks the morpholine and benzaldehyde components.
Uniqueness
4-Morpholinobenzaldehyde 1-(3-methylphenyl)hydrazone is unique due to the combination of its structural features, which confer specific chemical reactivity and potential applications. The presence of both morpholine and hydrazone functionalities allows for diverse chemical transformations and interactions with biological targets.
特性
分子式 |
C18H21N3O |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
3-methyl-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C18H21N3O/c1-15-3-2-4-17(13-15)20-19-14-16-5-7-18(8-6-16)21-9-11-22-12-10-21/h2-8,13-14,20H,9-12H2,1H3/b19-14+ |
InChIキー |
GRBLNIRFIZSGLQ-XMHGGMMESA-N |
異性体SMILES |
CC1=CC(=CC=C1)N/N=C/C2=CC=C(C=C2)N3CCOCC3 |
正規SMILES |
CC1=CC(=CC=C1)NN=CC2=CC=C(C=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


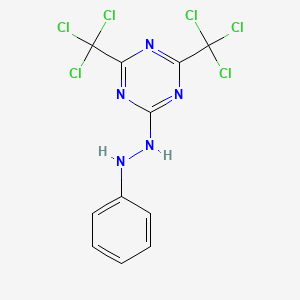
![N-{4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B14950577.png)
![N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14950586.png)
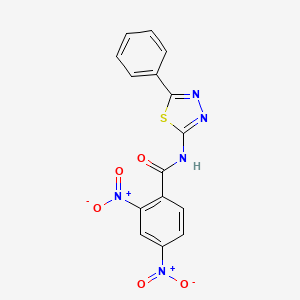
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine](/img/structure/B14950597.png)
![N-[(E)-(2-hydroxy-1-naphthyl)methyleneamino]-1H-pyrazole-5-carboxamide](/img/structure/B14950610.png)
![Thieno[2,3-b]pyridin-3-amine, 4-trifluoromethyl-2-(4-methylbenzoyl)-6-(2-thienyl)-](/img/structure/B14950612.png)
![6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14950615.png)
![2-[(2-methoxyethyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14950617.png)
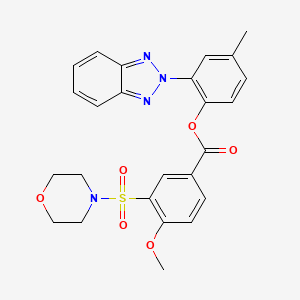
![3-cyclohexyl-1-hydroxy-1-(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea](/img/structure/B14950623.png)
![5-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-bromophenyl)-5-oxopentanamide](/img/structure/B14950628.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14950631.png)
